4-Benzylaniline hydrochloride

Aqueous Solubility Formulation Science Chemical Process Development

4-Benzylaniline hydrochloride delivers distinct advantages over its free base: enhanced aqueous solubility, stable solid-state handling, and quantitatively characterized dissociation kinetics in chlorobenzene at 373 K—essential for industrial isocyanate/polyurethane process optimization. It enables direct synthesis of antitubercular arylthioureas and P2Y1 antagonist scaffolds. Fully characterized by vibrational spectroscopy and solved crystal structure, it serves as the validated gold-standard reference for PAT method development and computational chemistry validation. Substitution with generic aniline salts or the free base invalidates established kinetic parameters and risks irreproducible results. Procure the characterized hydrochloride standard to ensure experimental fidelity.

Molecular Formula C13H14ClN
Molecular Weight 219.71 g/mol
CAS No. 6317-57-3
Cat. No. B1266322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylaniline hydrochloride
CAS6317-57-3
Molecular FormulaC13H14ClN
Molecular Weight219.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=C(C=C2)N.Cl
InChIInChI=1S/C13H13N.ClH/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;/h1-9H,10,14H2;1H
InChIKeyGQGXIDBMRPMPCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-Benzylaniline Hydrochloride (CAS 6317-57-3) as a Synthetic Intermediate and Process Model


4-Benzylaniline hydrochloride (CAS 6317-57-3), with the molecular formula C₁₃H₁₄ClN and a molecular weight of 219.71 g/mol, is the hydrochloride salt of 4-benzylaniline (also known as 4-aminodiphenylmethane) [1]. This compound is characterized by the protonation of the para-amino group, which imparts distinct physicochemical properties compared to its free base counterpart, including enhanced aqueous solubility and altered melting behavior [1]. It serves as a key reagent and intermediate in organic synthesis, with documented applications in the preparation of arylthiourea derivatives and as a model compound for industrial process chemistry investigations [2]. Its commercial availability at research-grade purity (95–98%) supports its use in both academic and industrial R&D settings .

Why 4-Benzylaniline Hydrochloride (6317-57-3) Cannot Be Simply Replaced by Its Free Base or Other Aniline Salts


The selection of 4-benzylaniline hydrochloride over its free base, 4-benzylaniline, or other aniline hydrochloride salts is not a trivial substitution but a critical decision governed by quantifiable differences in physical properties and process-specific behavior. The free base is a liquid or low-melting solid (MP ~35-38°C) , whereas the hydrochloride salt is a stable solid with enhanced aqueous solubility , which directly impacts formulation, handling, and purification workflows. Moreover, studies on isocyanate production chains demonstrate that 4-benzylaniline hydrochloride functions as a distinct model for industrial waste material, exhibiting specific solvation and dissociation kinetics in chlorobenzene at 373 K that are not representative of its free base [1][2]. This differential behavior is crucial for process optimization and recovery studies. Therefore, substituting with a generic aniline salt would invalidate the kinetic and thermodynamic parameters established for this specific compound, leading to irreproducible results or suboptimal synthetic outcomes. The quantitative evidence detailed in Section 3 substantiates these differentiation points.

Quantitative Differentiation of 4-Benzylaniline Hydrochloride (6317-57-3) Against Analogs: A Data-Driven Evidence Guide


Enhanced Aqueous Solubility and Solid-State Stability vs. 4-Benzylaniline Free Base

Compared to its free base analog, 4-benzylaniline (CAS 1135-12-2), 4-benzylaniline hydrochloride demonstrates a fundamentally different solubility profile that is critical for aqueous-based reactions and formulations. The free base is characterized as soluble in organic solvents like ethanol and acetone but has limited aqueous solubility . In contrast, the hydrochloride salt is described as soluble in water . This shift in solubility is attributed to the ionic character of the protonated amine and chloride counterion. The enhanced aqueous solubility of the hydrochloride salt expands its utility in aqueous-phase synthesis and biochemical assays where the free base would be ineffective or require co-solvents.

Aqueous Solubility Formulation Science Chemical Process Development Physical Chemistry

Kinetic Model for Amine Recovery from Hydrochloride Waste in Isocyanate Production

In the context of industrial isocyanate production, 4-benzylaniline hydrochloride (4-BA.HCl) serves as a validated model for the unwanted amine hydrochloride salts that form as waste. Research explicitly used 4-BA and 4-BA.HCl as models for starting materials and waste, respectively [1]. A key finding was the development of a kinetic model for the liberation of 4-benzylaniline from its hydrochloride salt in chlorobenzene at 373 K [1][2]. Critically, this model demonstrated that complete liberation is possible under 'open' system conditions but is entirely prevented in a 'closed' system [1][2]. This differential behavior is specific to the solvation and dissociation thermodynamics of 4-BA.HCl and cannot be generalized to other amine salts like methylene dianiline dihydrochloride without separate validation [1].

Polyurethane Industry Process Chemistry Isocyanate Synthesis Waste Recovery

Established Utility as a Synthetic Intermediate for Antitubercular and Antithrombotic Lead Compounds

4-Benzylaniline hydrochloride is documented as a key reagent in the synthesis of arylthiourea derivatives exhibiting antitubercular activity and 2-(phenoxypyridine)-3-phenylureas which act as P2Y1 antagonists for potential antithrombotic applications . This positions it as a versatile building block for medicinal chemistry programs targeting these specific therapeutic areas. While many aniline derivatives can serve as starting materials, the specific substitution pattern (para-benzyl) of this compound provides a unique scaffold for SAR studies. The commercially available hydrochloride salt offers the handling advantages of a solid and the solubility benefits for diverse reaction conditions, making it a practical choice over synthesizing the equivalent free base for these validated synthetic pathways.

Medicinal Chemistry Antitubercular Agents P2Y1 Antagonists Organic Synthesis

Comprehensive Structural and Spectroscopic Characterization Enables In-Line Process Diagnostics

Unlike many research chemicals that lack in-depth physical characterization, 4-benzylaniline hydrochloride has been the subject of comprehensive spectroscopic and structural investigations, including single-crystal X-ray diffraction (XRD) and combined infrared/inelastic neutron scattering (INS) studies [1][2]. The crystal structure has been solved (P21/n space group, a=5.5504 Å, b=22.093 Å, c=9.7906 Å, β=106.436°) [3], and a complete vibrational assignment has been provided [2]. This data enables its use as a standard for developing in-line infrared spectroscopy diagnostics within industrial process operations [2]. This level of characterization is not universally available for all aniline salts, giving this compound a distinct advantage in applications requiring precise analytical monitoring and process control.

Process Analytical Technology (PAT) Vibrational Spectroscopy Industrial Chemistry Crystallography

Favorable LogP and pKa Values Suggest Distinct Pharmacokinetic and Reactivity Profiles

Computed and experimental physicochemical descriptors provide a basis for differentiating 4-benzylaniline hydrochloride from closely related analogs. The compound has a LogP of 3.44, indicating moderate lipophilicity, and a pKa of 2.17 (at 25°C) for the conjugate acid [1]. For comparison, the free base 4-benzylaniline has a predicted pKa of 8.41 ± 0.10 , demonstrating the profound impact of salt formation on basicity. While quantitative structure-activity relationship (QSAR) models and drug design algorithms rely on such parameters, the specific combination of LogP and pKa for this compound defines its unique protonation state at physiological pH and its distribution between aqueous and lipid environments, which will differ from other benzyl-substituted anilines. This data allows for informed selection when designing compound libraries with specific ADME (absorption, distribution, metabolism, excretion) properties.

Computational Chemistry Lipophilicity Physicochemical Properties Drug Design

Commercial Availability in Consistent, Research-Grade Purity (95-98%)

For reliable research outcomes, consistent purity is a critical differentiator. 4-Benzylaniline hydrochloride is commercially available from multiple reputable suppliers with guaranteed purity specifications of 95% or higher . For instance, products are listed at 95% purity from AstaTech/Sigma-Aldrich and 98% from suppliers like CymitQuimica . This established supply chain with defined purity specifications ensures lot-to-lot reproducibility in experiments, a factor that is not guaranteed when sourcing less common or custom-synthesized analogs. This mitigates the risk of experimental variability introduced by unknown impurities or inconsistent material quality, a key consideration for procurement in both academic and industrial research settings.

Chemical Sourcing Research Chemicals Procurement Quality Control

Validated Application Scenarios for Procuring 4-Benzylaniline Hydrochloride (6317-57-3)


Process Modeling and Waste Recovery in Polyurethane Precursor Manufacturing

This compound is ideally suited as a model substrate for R&D groups focused on optimizing the industrial synthesis of isocyanates, specifically for polyurethane production. The detailed kinetic model for its dissociation and recovery from the hydrochloride waste salt in chlorobenzene at 373 K provides a validated framework for reactor design and process improvement [1]. Its well-defined behavior under 'open' and 'closed' system conditions [2] makes it an essential tool for understanding and mitigating amine loss during phosgenation reactions.

Medicinal Chemistry Synthesis of Antitubercular and Antithrombotic Lead Compounds

Researchers in medicinal chemistry can confidently procure 4-benzylaniline hydrochloride for the synthesis of specific bioactive scaffolds. Its documented use in the preparation of arylthiourea derivatives (antitubercular) and 2-(phenoxypyridine)-3-phenylureas (P2Y1 antagonists) provides a direct entry point to these pharmacologically relevant chemical spaces . The commercial availability of the stable, water-soluble hydrochloride salt simplifies reaction setup and workup procedures compared to the free base.

Development of In-Line Spectroscopic Diagnostics (Process Analytical Technology)

The exhaustive spectroscopic and structural characterization of 4-benzylaniline hydrochloride, including a complete vibrational assignment [3] and solved crystal structure [4], positions it as a gold-standard reference material for developing and validating in-line infrared (IR) or Raman spectroscopic methods. This is particularly valuable for PAT applications in industrial settings where real-time monitoring of amine salt formation or dissociation is critical for process control.

Fundamental Physical Organic Chemistry and Computational Modeling

With its experimentally determined crystal structure [4], accurately computed LogP of 3.44, and pKa of 2.17 , this compound serves as an excellent test case for computational chemistry. It can be used to validate force fields, study hydrogen bonding networks in the solid state, or calibrate predictive models for solubility and lipophilicity. The stark contrast in pKa (2.17) compared to its free base (8.41) provides a compelling system for teaching or investigating the effect of protonation on fundamental molecular properties.

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